2-(4-chlorophenoxy)-N-[5-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]acetamide
Description
IUPAC Nomenclature and Constitutional Isomerism Analysis
The IUPAC name of the compound is derived through sequential identification of the parent heterocycle and its substituents. The core structure is the 1,3,4-thiadiazole ring, a five-membered aromatic system containing one sulfur and two nitrogen atoms at positions 1, 3, and 4. Substituents are assigned based on priority rules:
- Position 2 of the thiadiazole bears an acetamide group (N-(2-4-chlorophenoxy)acetamide ).
- Position 5 features a sulfanyl group (-S- ) linked to a carbamoylmethyl moiety (-CH₂-NH-C(O)- ), which is further substituted with a 2,4-dimethylphenyl group.
The full systematic name reflects this hierarchy:
2-(4-chlorophenoxy)-N-[5-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]acetamide .
Constitutional Isomerism
The thiadiazole ring exhibits four constitutional isomers depending on the relative positions of sulfur and nitrogen atoms. For this compound, the 1,3,4-thiadiazole configuration distinguishes it from isomers such as 1,2,3-thiadiazole or 1,2,4-thiadiazole . These isomers differ in electronic distribution and reactivity due to variations in heteroatom placement.
Molecular Topology and Bond Connectivity Patterns
The molecular architecture comprises three key domains:
- Thiadiazole Core : The planar 1,3,4-thiadiazole ring (bond angles: ~120°) facilitates π-conjugation, with bond lengths of 1.30 Å for C=N and 1.70 Å for C-S.
- Acetamide Substituent : The 4-chlorophenoxy group connects to the thiadiazole via an acetamide bridge (CH₂-C(O)-NH- ), introducing rotational flexibility at the methylene (-CH₂-) group.
- Carbamoylmethyl-Sulfanyl Side Chain : A sulfanyl linker (-S-) at position 5 binds to a carbamoylmethyl group, which terminates in a 2,4-dimethylphenyl aromatic system.
Bond Connectivity
The SMILES notation encapsulates connectivity:ClC1=CC=C(OCC(=O)NC2=NN=C(SCC(=O)NC3=C(C=C(C=C3)C)C)S2)C=C1
Key features include:
- Aromatic systems : Thiadiazole, chlorophenoxy, and dimethylphenyl rings.
- Hydrogen-bonding sites : Amide (-NH-C(O)-) and sulfanyl (-S-) groups.
Molecular Formula and Weight
Crystallographic Data and Conformational Analysis
While experimental crystallographic data for this specific compound remain unreported, structural analogs provide insights into likely conformational preferences:
Predicted Features
- Thiadiazole Planarity : The 1,3,4-thiadiazole ring is expected to adopt a planar conformation, stabilized by aromatic π-electron delocalization.
- Amide Group Geometry : The acetamide moiety likely assumes a trans configuration, minimizing steric clashes between the chlorophenoxy and thiadiazole groups.
- Side-Chain Flexibility : The sulfanyl-carbamoylmethyl linker permits rotation, enabling adaptive interactions with biological targets.
Hydrogen-Bonding Network
Potential hydrogen bonds include:
Comparative Structural Analysis with Related Thiadiazole-Acetamide Hybrids
The structural uniqueness of this compound becomes evident when compared to related thiadiazole-acetamide hybrids:
Key Observations
- Electron-Withdrawing Effects : The 4-chlorophenoxy group enhances electron deficiency at the acetamide carbonyl, potentially increasing reactivity compared to non-halogenated analogs.
- Steric Considerations : The 2,4-dimethylphenyl group introduces steric bulk, which may influence binding pocket interactions in biological systems.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O3S2/c1-12-3-8-16(13(2)9-12)22-18(27)11-29-20-25-24-19(30-20)23-17(26)10-28-15-6-4-14(21)5-7-15/h3-9H,10-11H2,1-2H3,(H,22,27)(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLULUPMIKNCZGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)COC3=CC=C(C=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-[5-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]acetamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Chlorophenoxy Group: The chlorophenoxy group is introduced via a nucleophilic substitution reaction.
Attachment of the Dimethylphenyl Carbamoyl Group: This step involves the reaction of the intermediate with a dimethylphenyl isocyanate derivative.
Final Coupling: The final step involves coupling the synthesized intermediates to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-[5-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-chlorophenoxy)-N-[5-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-[5-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Estimated based on structural similarity; †Calculated from molecular formula.
Biological Activity
The compound 2-(4-chlorophenoxy)-N-[5-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic implications, and relevant case studies.
- Molecular Formula : C24H23ClN2O5S
- Molecular Weight : 487.0 g/mol
- IUPAC Name : this compound
The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. The presence of multiple functional groups allows for diverse interactions, potentially leading to:
- Inhibition of Specific Enzymes : The compound may bind to enzymes involved in critical metabolic pathways, altering their activity and thereby affecting cellular processes.
- Modulation of Receptor Activity : It could act as an agonist or antagonist at certain receptors, influencing physiological responses.
These mechanisms are crucial for its therapeutic applications in areas such as oncology and infectious diseases.
Biological Activity and Therapeutic Implications
Recent studies have highlighted several biological activities associated with this compound:
- Antimicrobial Activity : Preliminary research suggests that derivatives of similar compounds exhibit significant antimicrobial properties. For instance, compounds with thiadiazole moieties have shown efficacy against various bacterial strains, indicating potential for developing new antibiotics .
- Anti-inflammatory Effects : Compounds structurally related to this molecule have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators in vitro . This suggests a potential application in treating inflammatory diseases.
- Anticancer Potential : Research indicates that similar compounds can induce apoptosis in cancer cells by activating specific signaling pathways. The presence of the chlorophenoxy group may enhance cytotoxicity against certain cancer cell lines .
Case Studies
Several studies have explored the biological effects of related compounds:
- Study on Osteoclastogenesis Inhibition : A study involving a related chlorophenoxy acetamide demonstrated strong inhibition of osteoclastogenesis, suggesting potential applications in osteoporosis treatment . The compound altered mRNA expression levels of osteoclast-specific markers and inhibited bone resorption activity.
- Antibacterial Screening : Another study evaluated the antibacterial activity of thiadiazole derivatives against Gram-positive and Gram-negative bacteria. The results showed promising antibacterial effects, with lower Minimum Inhibitory Concentration (MIC) values compared to standard antibiotics .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C24H23ClN2O5S |
| Molecular Weight | 487.0 g/mol |
| IUPAC Name | This compound |
| Antimicrobial Activity | Significant against various strains |
| Anti-inflammatory Activity | Inhibits pro-inflammatory cytokines |
| Anticancer Potential | Induces apoptosis in cancer cells |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
